![molecular formula C12H11ClFN3O2 B2897412 5-amino-N-(3-chloro-4-fluorophenyl)-3-ethylisoxazole-4-carboxamide CAS No. 632291-66-8](/img/structure/B2897412.png)
5-amino-N-(3-chloro-4-fluorophenyl)-3-ethylisoxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-N-(3-chloro-4-fluorophenyl)-3-ethylisoxazole-4-carboxamide, also known as CPI-444, is a small molecule inhibitor of the adenosine A2A receptor. It has been shown to have potential therapeutic applications in cancer treatment, specifically in combination with other immunotherapies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity
Synthesis and Cytotoxicity
The compound has been utilized as a precursor in the synthesis of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases. These synthesized compounds were investigated for their cytotoxicity against several human cancer cell lines, including colon, lung, breast, and liver cancer cell lines, showcasing the compound's potential as a scaffold for developing anticancer agents (Hassan et al., 2015). Another study reported the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives from this compound, which were screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, further highlighting its role in cancer research (Hassan, Hafez, & Osman, 2014).
Molluscicidal Properties
Molluscicidal Activities
Research into derivatives of the compound revealed molluscicidal properties, offering a potential application in controlling snail populations that are intermediate hosts for diseases such as schistosomiasis (El-bayouki & Basyouni, 1988).
Antimicrobial and Enzyme Inhibition
Antimicrobial and Enzyme Inhibitory Effects
Studies on ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, derived from similar compounds, demonstrated antimicrobial, anti-lipase, and anti-urease activities. This suggests potential applications in developing new antimicrobial agents and enzyme inhibitors (Başoğlu et al., 2013).
Antiviral Agents and Inhibitors of Polynucleotide Biosynthesis
Antiviral Applications
The fluoroimidazole derivatives, sharing structural similarities with the compound, have been studied for their inhibitory effects on viral cytopathogenicity across nearly all major virus groups. These compounds show promise as broad-spectrum antiviral agents due to their ability to inhibit nucleic acid synthesis in infected cells (De Cercq & Luczak, 1975).
Anticancer Agents with Ferrocenylmethyl Amino Acid
Anticancer Agent Synthesis
The synthesis of N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives, related to this compound, indicated cytotoxic effects on estrogen-positive MCF-7 breast cancer cell lines. This underscores the potential of incorporating ferrocenylmethyl amino acid and fluorinated motifs for developing potent anticancer drugs (Butler et al., 2013).
Wirkmechanismus
Target of Action
The primary target of 5-amino-N-(3-chloro-4-fluorophenyl)-3-ethylisoxazole-4-carboxamide is the core protein of the Hepatitis B virus (HBV) . This protein plays a crucial role in the assembly of the viral capsid, a key step in the HBV replication process .
Mode of Action
5-amino-N-(3-chloro-4-fluorophenyl)-3-ethylisoxazole-4-carboxamide acts as a type II core protein allosteric modulator (CpAMs) . It interacts with the core protein dimers of HBV, inducing them to assemble into empty capsids . This interaction alters the normal assembly process, leading to the formation of capsids with fast electrophoresis mobility in native agarose gel .
Biochemical Pathways
The compound affects the HBV replication pathway by modulating the assembly of the viral capsid . By inducing the formation of empty capsids, it disrupts the encapsidation of the viral pregenomic RNA-DNA polymerase complex, a key step in HBV replication . The downstream effect of this disruption is a reduction in the production of infectious HBV particles .
Result of Action
The result of the compound’s action is a reduction in HBV replication . By disrupting the normal assembly of the viral capsid, it reduces the production of infectious HBV particles . This could potentially lead to a decrease in viral load in individuals infected with HBV .
Eigenschaften
IUPAC Name |
5-amino-N-(3-chloro-4-fluorophenyl)-3-ethyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFN3O2/c1-2-9-10(11(15)19-17-9)12(18)16-6-3-4-8(14)7(13)5-6/h3-5H,2,15H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXKJVFDOINIGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=CC(=C(C=C2)F)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(3-chloro-4-fluorophenyl)-3-ethylisoxazole-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.